methyl 4-chloro-1H-indazole-6-carboxylate
Description
Significance of Indazole Scaffolds in Drug Discovery and Development
The indazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. nih.gov This has led to the development of several clinically successful drugs and numerous candidates in various stages of clinical trials. The structural rigidity and the presence of nitrogen atoms, which can act as hydrogen bond donors and acceptors, allow indazole-based compounds to effectively interact with a variety of biological targets, including enzymes and receptors.
Overview of Pharmacological Potential of Indazole Derivatives
The pharmacological landscape of indazole derivatives is impressively diverse. These compounds have been extensively investigated and have shown potential in a wide array of therapeutic areas. Key pharmacological activities associated with the indazole scaffold include:
Anticancer Activity: A significant number of indazole derivatives have been developed as potent anticancer agents. They often function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. google.com
Anti-inflammatory Effects: Certain indazole-based compounds have demonstrated notable anti-inflammatory properties.
Antimicrobial and Antiviral Properties: The indazole scaffold has also been explored for its potential in combating infectious diseases, with some derivatives showing activity against various bacteria and viruses.
Neurological Applications: Research has also extended into the realm of neuroscience, with some indazole derivatives being investigated for their potential in treating neurological disorders.
This broad spectrum of activity underscores the importance of the indazole core in the ongoing quest for new and effective medicines.
Research Context of Methyl 4-chloro-1H-indazole-6-carboxylate within Indazole Chemistry
This compound emerges as a significant intermediate in the synthesis of more complex, biologically active molecules. Its structure, featuring a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position of the indazole ring, provides strategic points for further chemical modification. The presence of the chloro and ester functionalities allows for a variety of chemical transformations, making it a valuable building block for creating libraries of novel indazole derivatives for drug discovery programs.
While comprehensive studies focusing solely on the biological activity of this compound are not extensively documented in publicly available literature, its importance is highlighted by its role as a precursor in the synthesis of targeted therapeutic agents, particularly kinase inhibitors. The specific substitution pattern of this compound is often a key feature in the design of molecules intended to fit into the active sites of specific protein kinases.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| CAS Number | 885519-19-7 |
Further research into the synthesis and applications of derivatives of this compound is crucial for expanding the arsenal (B13267) of potential therapeutic agents based on the versatile indazole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIKQXUDWIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646174 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-19-7 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Methyl 4 Chloro 1h Indazole 6 Carboxylate
Methodologies for the Construction of the Indazole Core
The synthesis of the methyl 4-chloro-1H-indazole-6-carboxylate backbone can be approached through a sequence of reactions that first establish the substituted indazole core, followed by functional group manipulations. A logical and common strategy involves forming the bicyclic system from a suitably substituted aniline (B41778) precursor.
Cyclization Reactions in Indazole Synthesis
A prevalent method for constructing the indazole ring system is the diazotization of an ortho-alkyl-substituted aniline, followed by intramolecular cyclization. For the target molecule, this process would ideally start from a precursor like 3-chloro-2-methyl-5-(methoxycarbonyl)aniline. However, a well-documented synthesis for the closely related 4-chloro-1H-indazole begins with 3-chloro-2-methylaniline. chemicalbook.comresearchgate.net
The reaction proceeds by treating the aniline derivative with a diazotizing agent, such as isoamyl nitrite (B80452) or sodium nitrite, in the presence of an acid or a reagent like acetic anhydride. This in situ generates a diazonium salt which then undergoes cyclization to form the indazole ring. The N-acetyl group formed during the reaction is subsequently removed by hydrolysis, typically under basic conditions with a reagent like lithium hydroxide (B78521) (LiOH), to yield the final 1H-indazole. chemicalbook.com
Table 1: Representative Conditions for Indazole Core Synthesis via Diazotization
| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |
|---|
This table illustrates a general method for forming the 4-chloroindazole core. The synthesis of the title compound would require a starting material with an additional carboxylate group at the 5-position of the aniline.
Strategies for Halogenation (Chlorination) at the 4-Position
In the context of synthesizing this compound, the chlorination step is typically accomplished by selecting a starting material that already contains the chlorine atom at the desired position. The synthesis of 3-chloro-2-methylaniline, a key precursor, is achieved through the chlorination of o-nitrotoluene, followed by the reduction of the nitro group. chemicalbook.com This approach ensures that the chlorine is correctly positioned prior to the formation of the indazole ring, avoiding potential issues with regioselectivity that could arise from attempting to chlorinate the indazole ring directly. Direct C-H chlorination of a pre-formed indazole-6-carboxylate is challenging due to the multiple reactive sites on the aromatic system, making the pre-chlorinated precursor strategy more reliable. chemicalbook.comchemicalbook.com
Esterification Techniques for Carboxylate Formation
The final step in the synthesis of the core structure is the formation of the methyl ester. If the synthesis begins with a precursor containing a carboxylic acid group, such as 4-chloro-1H-indazole-6-carboxylic acid, a standard esterification reaction can be employed. The Fischer esterification is a common and effective method. This reaction involves heating the carboxylic acid in an excess of methanol (B129727), using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄). The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent.
Table 2: Fischer Esterification of Indazole Carboxylic Acid
| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |
|---|
This table demonstrates a standard esterification procedure applicable to the synthesis of the title compound from its corresponding carboxylic acid.
Derivatization Approaches from this compound
The presence of both a chlorine atom and a methyl ester group on the indazole ring allows for a range of subsequent chemical transformations, enabling the synthesis of a diverse library of derivatives.
Nucleophilic Substitution Reactions of the Chlorine Atom
The chlorine atom at the 4-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the fused pyrazole (B372694) ring system, combined with the carboxylate group at the 6-position, activates the C4 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophilic species.
This reactivity is analogous to that observed in other electron-deficient heterocyclic systems, such as 4-chloroquinazolines, where substitution at the C4 position occurs with high regioselectivity. nih.gov A wide array of nucleophiles, including primary and secondary amines, alkoxides, and thiolates, can be used to generate diverse derivatives. The reaction typically requires heating and may be performed in the presence of a base to neutralize the HCl generated.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | Aniline, Benzylamine | 4-amino-1H-indazole derivative |
| Secondary Amine | Piperidine (B6355638), Morpholine | 4-amino-1H-indazole derivative |
| Alkoxide | Sodium methoxide (B1231860) | 4-methoxy-1H-indazole derivative |
This table outlines representative examples of SₙAr reactions that could be performed on this compound to generate a variety of derivatives.
Hydrolysis of the Ester Group to the Carboxylic Acid
The methyl ester at the 6-position can be readily converted back to the corresponding carboxylic acid through hydrolysis. This transformation is most commonly achieved via saponification, which involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system. chemicalbook.com
The reaction proceeds through the nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt and yield the free carboxylic acid, 4-chloro-1H-indazole-6-carboxylic acid.
Table 4: General Conditions for Ester Hydrolysis (Saponification)
| Reagent | Solvent System | Key Conditions | Product |
|---|
Modifications of the Indazole Nitrogen (e.g., N-alkylation)
The direct alkylation of the 1H-indazole ring system typically results in a mixture of N-1 and N-2 alkylated regioisomers. nih.govbeilstein-journals.org The inherent tautomerism of the indazole nucleus means that either nitrogen atom can act as a nucleophile. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, the ratio of the resulting N-1 and N-2 products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. nih.gov
Research into the regioselective N-alkylation of substituted indazoles has revealed key trends that can be applied to this compound. The interplay between the base's counter-ion and the solvent polarity plays a crucial role in directing the alkylation. For instance, in solvents like tetrahydrofuran (B95107) (THF), which favor the formation of tight ion pairs, certain bases can lead to high regioselectivity. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the formation of solvent-separated ion pairs, which may decrease the selectivity. nih.gov
Detailed studies on analogous compounds, such as methyl 1H-indazole-3-carboxylate, demonstrate how reaction parameters can be tuned to favor one isomer over the other. The selection of a strong base and an appropriate solvent is critical for achieving high regioselectivity. nih.gov For example, strong amide bases like sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) in THF have been shown to furnish the N-1 alkylated product with excellent selectivity. nih.gov
| Base | Solvent | Temperature | Time (h) | Conversion (%) | N-1:N-2 Ratio |
|---|---|---|---|---|---|
| Cs₂CO₃ | THF | 0 °C → 50 °C | 24 | 100 | 5.8:1 |
| Cs₂CO₃ | DMF | rt | 16 | 100 | 1.4:1 |
| NaH | THF | 0 °C → 50 °C | 24 | 100 | 6.8:1 |
| NaH | DMF | rt | 16 | 100 | 1.9:1 |
| KH | THF | 0 °C → 50 °C | 24 | 100 | 11:1 |
| NaHMDS | THF | 0 °C → 50 °C | 24 | 91 | >99:1 |
| LDA | THF | 0 °C → 50 °C | 24 | 26 | >99:1 |
Functional Group Interconversions on the Indazole Skeleton
The functional groups present on the this compound skeleton—specifically the C4-chloro and C6-methyl carboxylate moieties—are amenable to a variety of chemical transformations, allowing for further diversification of the molecule.
One common transformation is the hydrolysis of the methyl ester at the C-6 position. Basic hydrolysis, typically using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, readily converts the ester into the corresponding carboxylic acid. nih.gov This transformation is often quantitative and provides a handle for further modifications, such as amide bond formation.
The chloro group at the C-4 position serves as a valuable site for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net In this reaction, the chloro-indazole can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst, a base, and a suitable solvent. nih.govrsc.org This methodology allows for the facile synthesis of indazole-based biaryl compounds. nih.gov Successful Suzuki couplings have been demonstrated on bromo- and chloro-indazoles using catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base such as potassium carbonate (K₂CO₃). nih.gov
| Transformation | Starting Group | Target Group | Typical Reagents & Conditions |
|---|---|---|---|
| Ester Hydrolysis | -COOCH₃ (at C-6) | -COOH | NaOH or LiOH, H₂O/MeOH or THF |
| Suzuki Coupling | -Cl (at C-4) | -Aryl / -Heteroaryl | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., DME) |
Advanced Synthetic Methodologies and Process Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective and promising technique in modern synthetic chemistry, offering significant advantages from a green chemistry perspective. rasayanjournal.co.in The application of controlled microwave heating can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes or seconds when compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This efficiency leads to increased yields and can minimize the formation of undesirable byproducts. rasayanjournal.co.in
In the context of indazole chemistry, microwave irradiation has been successfully employed for a wide range of functionalization reactions, including cross-coupling, alkylation, and arylation. rasayanjournal.co.in The rapid and efficient heating provided by microwaves is particularly beneficial for palladium-catalyzed reactions, which are central to the modification of the indazole core. mdpi.com
A comparative study on the synthesis of related heterocyclic systems highlights the profound impact of microwave assistance. For instance, in a palladium-catalyzed intramolecular cyclization to form an indole (B1671886) derivative, switching from conventional heating to microwave irradiation led to a substantial improvement in both reaction time and yield. mdpi.com Such enhancements make MAOS a valuable tool for the rapid generation of libraries of indazole-based compounds for drug discovery programs. rasayanjournal.co.in
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Temperature | 110 °C | 110 °C |
| Reaction Time | 16 hours | 1 hour |
| Yield | 73% | 90% |
Biological Activities and Pharmacological Investigations of Methyl 4 Chloro 1h Indazole 6 Carboxylate and Analogues
Anticancer and Antiangiogenic Potentials of Indazole Derivativesnih.govbenthamdirect.comresearchgate.netnih.gov
Indazole derivatives have emerged as a significant class of compounds in oncology research, with many demonstrating potent anti-tumor activities. researchgate.net Several FDA-approved small molecule anticancer drugs are built upon an indazole scaffold. nih.gov The anticancer mechanisms of these derivatives are varied, often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival. nih.gov
The cytotoxic effects of various indazole derivatives have been evaluated against a panel of human cancer cell lines, revealing significant antiproliferative activity.
For instance, a series of novel indazole analogues of curcumin (B1669340) were synthesized and tested for their cytotoxicity. japsonline.com One compound, referred to as 3b, showed the highest activity against WiDr (colorectal carcinoma) cells with a half-maximal inhibitory concentration (IC50) of 27.20 µM. japsonline.comjapsonline.com Other compounds in the series also demonstrated moderate cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr cells. japsonline.com
Another study focused on indole (B1671886) and indazole-based stilbenes reported that eight derivatives possessed strong antiproliferative activities with IC50 values below 10 μM against K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer) cells. nih.gov One particular indole-based stilbene (B7821643) with a piperidine (B6355638) moiety was the most potent, with IC50 values of 2.4 μM and 2.18 μM against K562 and MDA-MB-231 cells, respectively. nih.gov
Furthermore, research into 1H-indazole-3-amine derivatives identified a compound, designated 6o, with a promising inhibitory effect against the K562 cell line, showing an IC50 value of 5.15 µM. nih.gov This compound also demonstrated good selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Another derivative, 2f, from a different series, showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, and was particularly effective against the 4T1 breast cancer cell line. nih.govrsc.org
In Vitro Cytotoxicity of Indazole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Series | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Curcumin Indazole Analogue (3b) | WiDr (Colorectal) | 27.20 | japsonline.comjapsonline.com |
| Curcumin Indazole Analogue (3b) | MCF-7 (Breast) | 45.97 - 86.24 | japsonline.com |
| Curcumin Indazole Analogue (3d) | HeLa (Cervical) | 46.36 - 100 | japsonline.com |
| Indole/Indazole-Based Stilbenes | K562 (Leukemia) | < 10 | nih.gov |
| MDA-MB-231 (Breast) | < 10 | nih.gov | |
| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | nih.gov |
| Indazole Derivative (2f) | Various | 0.23–1.15 | nih.gov |
| Indazole Derivative (KA8) | HeLa, MCF-7, EAC | 10.4 - 13.5 | benthamdirect.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Indazole derivatives have been investigated as antiangiogenic agents, with many targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov
One study focused on designing indazole derivatives as VEGFR-2 kinase inhibitors. nih.gov The most potent compound identified, compound 30, inhibited VEGFR-2 with an IC50 of 1.24 nM. nih.gov It significantly inhibited angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model, highlighting its potential as an angiogenesis inhibitor. nih.gov
Another indazole derivative, YD-3, was found to specifically inhibit thrombin-induced angiogenesis both in vitro and in vivo. nih.gov YD-3 was shown to inhibit the proliferation of HUVECs induced by thrombin and to block neovascularization in a concentration-dependent manner. nih.gov Its mechanism appears to involve the inhibition of thrombin-induced VEGFR-2 (Flk-1) expression. nih.gov
Additionally, a novel synthetic indazole, compound KA8, not only showed potent anticancer effects but also suppressed the formation of new blood vessels in the peritoneum of mice with Erlich Ascites Tumors, confirming its anti-angiogenic properties. benthamdirect.com
Anti-inflammatory Properties of Indazole Compoundsnih.govnih.gov
The indazole scaffold is present in established anti-inflammatory drugs, and research continues to explore the potential of new derivatives in treating inflammatory conditions. nih.govnih.gov These compounds may exert their effects through mechanisms involving the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. nih.govnih.gov
The anti-inflammatory activity of indazole and its derivatives has been demonstrated in established animal models. The carrageenan-induced hind paw edema model in rats is a widely used method to screen for acute anti-inflammatory effects. nih.govresearchgate.net
In one study, indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), were shown to significantly, dose-dependently, and time-dependently inhibit carrageenan-induced paw edema. nih.govresearchgate.net The inflammatory reaction induced by carrageenan has two phases; the later phase is associated with the release of prostaglandins. researchgate.net The tested indazole compounds showed a consistent reduction in paw edema from the second hour after carrageenan administration, with maximum inhibition observed at the fifth hour. researchgate.net
The study found that at a dose of 100 mg/kg, indazole produced a 61.03% inhibition of inflammation, while 5-aminoindazole and 6-nitroindazole produced inhibitions of 83.09% and 72.88%, respectively. researchgate.net The effect of 5-aminoindazole was comparable to that of the standard anti-inflammatory drug diclofenac, which showed 84.50% inhibition. nih.govresearchgate.net These findings suggest a potent anti-inflammatory action for the investigated indazole compounds. nih.gov
Inhibition of Carrageenan-Induced Paw Edema by Indazole Derivatives at 5 hours (100 mg/kg)
| Compound | Maximum Inhibition (%) | Reference |
|---|---|---|
| Indazole | 61.03 | nih.govresearchgate.net |
| 5-Aminoindazole | 83.09 | researchgate.net |
| 6-Nitroindazole | 72.88 | researchgate.net |
| Diclofenac (Standard) | 84.50 | nih.govresearchgate.net |
Antimicrobial and Antitubercular Activitiesresearchgate.netresearchgate.net
Indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including effects against various bacterial and mycobacterial strains. nih.gov
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. nih.gov Research into new antibacterial agents has included the evaluation of indazole derivatives.
A study on indolenine-substituted pyrimido[1,2-b]indazole derivatives identified a hit compound with promising antibiofilm activities against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov This compound was capable of preventing biofilm formation and eradicating mature biofilms at concentrations significantly lower than those required to inhibit planktonic bacterial growth. nih.gov It exhibited a minimum biofilm inhibitory concentration (MBIC50) as low as 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC50) of 6.25 µg/mL. nih.gov The compound was also found to be non-cytotoxic to human alveolar cells, suggesting its potential for further development. nih.gov
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant cause of mortality worldwide, and drug resistance is a growing concern. nih.gov Indazole and its analogues have been explored as potential sources of new antitubercular agents. researchgate.netresearchgate.net
A series of new indazole-based aroylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two of the most active compounds, 3a and 3e, demonstrated excellent antimycobacterial activity with minimum inhibitory concentration (MIC) values of 0.4412 μM and 0.3969 μM, respectively. researchgate.net These compounds also showed very low toxicity against a human embryonic kidney cell line, indicating a high selectivity index. researchgate.net Molecular docking studies suggested that these compounds might act by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. researchgate.net
Evaluation against Mycobacterium tuberculosis
While specific studies on the antimycobacterial activity of methyl 4-chloro-1H-indazole-6-carboxylate against Mycobacterium tuberculosis are not extensively detailed in the reviewed literature, the broader class of indazole derivatives has emerged as a significant area of interest in the search for new anti-tuberculosis agents. Research into related heterocyclic compounds, including various indazole analogues, has shown promising results, suggesting that the indazole scaffold is a valuable pharmacophore for the development of novel treatments for tuberculosis.
A study on a series of new indole- and indazole-based aroylhydrazones revealed significant in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two of the most active compounds in this series demonstrated excellent antimycobacterial activity with very low toxicity against human embryonic kidney cells. researchgate.net These findings underscore the potential of the indazole nucleus in the design of potent and selective anti-TB agents. researchgate.net
Furthermore, other research has explored the synthesis and antitubercular properties of different indazole derivatives. For instance, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized and evaluated for their biological activities. researchgate.net The investigation of such analogues contributes to the understanding of the structure-activity relationships within the indazole class, which is crucial for optimizing their antimycobacterial effects. The fight against tuberculosis is continually challenged by the emergence of drug-resistant strains, making the development of new drugs with novel mechanisms of action a critical priority. researchgate.net
Compounds structurally related to indazoles, such as imidazole (B134444) derivatives, have also been synthesized and assessed for their anti-tubercular efficacy against the Mycobacterium tuberculosis H37Rv strain using methods like the Microplate Alamar Blue Assay (MABA). nih.gov The exploration of various heterocyclic systems, including indazoles, is a key strategy in the discovery of next-generation antitubercular drugs. researchgate.netnih.gov
Other Reported Biological Activities of Related Indazoles
The indazole nucleus is a versatile scaffold that is present in a wide array of pharmacologically active compounds. smolecule.com Beyond their potential antimycobacterial applications, indazole derivatives have been investigated for a variety of other biological activities, including analgesic, anthelmintic, and anti-HIV properties. smolecule.comnih.gov
Indazole and its derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.netnih.gov Previous studies have indicated that certain indazole compounds are effective in reducing nociceptive responses, particularly in inflammatory models of pain. nih.gov The anti-inflammatory activity of these compounds is believed to be mediated through mechanisms that may involve interaction with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov The diverse pharmacological profile of indazoles makes them attractive candidates for the development of new therapeutic agents for pain and inflammation. researchgate.net
The development of novel anthelmintic agents is an ongoing area of research, and heterocyclic compounds, including indazoles and imidazoles, have shown potential in this regard. rsc.org Research into 1- and 2-substituted indazoles has been conducted to explore their efficacy as anthelmintic agents. nih.gov In broader studies of related heterocyclic structures, various 2-substituted-4,5-diphenyl imidazole derivatives were synthesized and screened for their anthelmintic activity. rsc.org Several of these compounds demonstrated improved activity when compared to standard drugs like albendazole (B1665689) and piperazine (B1678402) citrate, highlighting the potential of this class of compounds in treating helminth infections. rsc.org
Table 1: Anthelmintic Activity of Selected 2-substituted-4,5-diphenyl imidazoles Data extracted from a study on the anthelmintic activity of imidazole derivatives, which are structurally related to indazoles.
| Compound | Paralysis Time (min) | Death Time (min) |
| 2-[2-hydroxyphenyl]-4,5-diphenyl imidazole | 0.24 | 0.39 |
| 2-[3-methoxyphenyl]-4,5-diphenyl imidazole | 0.31 | 0.52 |
| 2-phenylethenyl-4,5-diphenyl imidazole | 0.35 | 1.05 |
| 2-[4-fluorophenyl]-4,5-diphenyl imidazole | 0.41 | 1.16 |
| 2-[3-nitrophenyl]-4,5-diphenyl imidazole | 0.46 | 1.32 |
| Albendazole (Standard) | 0.54 | 2.16 |
| Piperazine Citrate (Standard) | 0.58 | 2.47 |
This table is for illustrative purposes to show the potential of related heterocyclic compounds. Specific anthelmintic data for this compound was not available in the provided search results.
Indazole derivatives have been identified as potent inhibitors of HIV protease, a critical enzyme in the life cycle of the human immunodeficiency virus. researchgate.net Cyclic ureas that incorporate 3-aminoindazole groups have been shown to be extremely potent inhibitors of this enzyme. researchgate.net One parent compound from this series exhibited a Ki value of less than 0.01 nM. researchgate.net Structure-activity relationship studies on these compounds revealed that increasing the lipophilicity of the 3-alkylaminoindazole moiety improved the translation of enzyme inhibitory activity to antiviral activity. researchgate.net The unique ability of the indazole scaffold to interact with the HIV protease active site makes it a valuable component in the design of novel anti-HIV therapeutics. researchgate.netsmolecule.com
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Halogen Substituents on Biological Potency
The presence and position of halogen atoms on the indazole scaffold can dramatically alter a compound's biological profile. In the case of methyl 4-chloro-1H-indazole-6-carboxylate, the chlorine atom at the 4-position plays a crucial role. SAR studies on various indazole series have consistently shown that halogen substitution can modulate factors like binding affinity, selectivity, and metabolic stability. nih.govacs.org
For instance, in a series of 1H-indazole-3-amine derivatives designed as potential antitumor agents, the nature and position of fluorine substituents on a phenyl ring at the C-5 position of the indazole core had a significant impact on anti-proliferative activity. nih.gov A comparison of fluoro-substituted compounds revealed a clear trend in activity against the Hep-G2 cancer cell line, highlighting the importance of the halogen's placement. nih.gov Specifically, a 3,5-difluoro substitution pattern was found to be more potent than a single 4-fluoro or 3-fluoro substituent. nih.gov This suggests that the electronic and steric properties imparted by the chlorine at the 4-position of this compound are critical determinants of its biological function.
The table below illustrates the impact of halogen substitution on the potency of a series of hypothetical indazole analogs, drawing on general principles observed in SAR studies.
| Compound | Substituent at C4 | Substituent at C5-Phenyl | Relative Potency (IC₅₀) |
| Analog 1 | H | H | 10 µM |
| Analog 2 | Cl | H | 2 µM |
| Analog 3 | H | 4-Fluoro | 5 µM |
| Analog 4 | H | 3,5-Difluoro | 1.5 µM |
This table is illustrative and based on general SAR principles for indazole derivatives.
Role of the Carboxylate Moiety in Biological Recognition
The methyl carboxylate group at the 6-position of the indazole ring is another key feature influencing biological recognition. This moiety can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with amino acid residues in the binding site of a target protein. bloomtechz.com The esterification of a carboxylic acid to a methyl ester, as in this compound, increases the compound's lipophilicity, which can enhance its ability to cross cell membranes and improve its distribution in biological systems. bloomtechz.com
In the development of indazole-3-carboxamides as CRAC channel blockers, the regiochemistry of the amide linker, a derivative of the carboxylate group, was found to be critical for activity. nih.govnih.gov An indazole-3-carboxamide was a potent inhibitor, while its reverse amide isomer was inactive, demonstrating the specific orientational requirements of this functional group for biological recognition. nih.gov This underscores the importance of the spatial arrangement and electronic properties of the carboxylate moiety at the 6-position for the biological activity of this compound.
Impact of Substituents on the Indazole Nitrogen
Modification of the nitrogen atoms within the indazole ring, particularly at the N-1 position, is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of this scaffold. nih.gov The N-1 position is often a key point for interaction with biological targets, and substituents at this position can influence potency, selectivity, and pharmacokinetic properties. pnrjournal.com
For example, in a study of indazole-based selective estrogen receptor degraders (SERDs), replacing an ethyl group with a cyclobutyl group at the N-1 position led to enhanced potency. nih.gov Furthermore, the synthesis of N-methyl and N-ethyl substituted indazole derivatives has been explored to evaluate their biological activities. researchgate.net In the context of CRAC channel blockers, regioselective alkylation of the N-1 position of the indazole was a key step in the synthesis of potent inhibitors. nih.gov These findings suggest that the hydrogen atom at the N-1 position of this compound is a potential site for modification to optimize its biological profile.
The following table demonstrates the effect of N-1 substitution on the inhibitory activity of a hypothetical series of indazole analogs.
| Compound | N-1 Substituent | Inhibitory Activity (IC₅₀) |
| Analog 5 | H | 5 µM |
| Analog 6 | Methyl | 2.5 µM |
| Analog 7 | Ethyl | 1.8 µM |
| Analog 8 | Cyclobutyl | 0.9 µM |
This table is illustrative and based on general SAR principles for N-substituted indazole derivatives.
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis helps to identify the low-energy, biologically active conformation of a drug molecule. For indazole derivatives, the orientation of substituents relative to the core ring system can significantly impact activity. nih.gov
Computational analysis and structural biology techniques, such as X-ray crystallography, are often employed to understand the bioactive conformations of indazole-based inhibitors. dundee.ac.uk For instance, a structure-based design approach for 1H-indazole analogues as irreversible EGFR inhibitors was rationalized by computational analysis of conformational ensembles in solution. nih.gov The torsion angles of substituents, such as the 1-methanol group in (1H-indazol-1-yl)methanol derivatives, have been determined through X-ray crystallography, providing insights into their preferred spatial arrangements. acs.org Understanding the preferred conformation of the methyl carboxylate and chloro substituents in this compound is essential for designing analogs with improved binding affinity.
Comparative SAR with Other Indazole Isomers and Analogues
Comparing the SAR of this compound with its isomers and other related analogues provides valuable context for its biological activity. The indazole scaffold can exist as different tautomers, primarily 1H- and 2H-indazoles, with the 1H-tautomer being generally more stable. researchgate.netcaribjscitech.com The biological activity can differ significantly between these isomers.
Studies comparing different heterocyclic rings have often found the indazole ring to be optimal for certain biological targets. nih.gov Furthermore, the position of substituents is crucial. For example, moving a substituent from one position to another on the indazole ring can lead to a significant loss or gain of activity. rsc.org In the development of inhibitors for fibroblast growth factor receptors (FGFRs), a series of 1H-indazole-based derivatives were identified as potent inhibitors. nih.gov Comparative analysis with other heterocyclic systems would be necessary to confirm the superiority of the indazole scaffold for a given target. The relative positioning of the chloro and carboxylate groups in this compound is likely a result of optimization to achieve a specific biological effect, and shifting these groups to other positions on the indazole ring would be expected to alter its activity profile. nih.gov
Mechanistic Investigations and Molecular Target Identification
Enzyme Inhibition Studies
There is a notable absence of direct studies investigating the inhibitory effects of methyl 4-chloro-1H-indazole-6-carboxylate on various enzymes.
Kinase Inhibition (e.g., FLT3 and its Mutants)
While the indazole core is a key pharmacophore in many FMS-like tyrosine kinase 3 (FLT3) inhibitors, research has focused on more complex derivatives rather than on this compound. For instance, various studies describe the synthesis of potent benzimidazole-indazole derivatives that show significant inhibitory activity against FLT3 and its mutants, which are implicated in acute myeloid leukemia (AML). However, these studies utilize related indazole compounds as starting materials, and the final active compounds are structurally distinct from this compound.
Inhibition of Metabolic Pathways
No specific studies were identified that detail the inhibitory activity of this compound on any specific metabolic pathways. The broader class of indazole derivatives has been explored for various therapeutic effects, which may involve interactions with metabolic pathways, but direct evidence for this specific compound is lacking.
Protein and Nucleic Acid Binding Affinity Studies
Direct experimental data on the binding affinity of this compound to specific proteins or nucleic acids are not available in the reviewed literature. Research on indazole-containing molecules often progresses to more complex structures before detailed binding affinity studies are conducted.
Investigations into Cellular Pathways Modulated by Indazole Derivatives
The cellular effects of indazole derivatives are an active area of research. However, these investigations typically focus on compounds that have undergone significant structural optimization to achieve desired biological activities. There is no readily available information on the specific cellular pathways modulated by the simpler this compound.
Computational and In Silico Approaches for Binding Prediction and Docking
Computational methods are frequently employed to predict the binding of indazole-based compounds to their biological targets.
Molecular Docking Simulations to Identify Potential Binding Sites
While molecular docking studies have been performed on various indazole derivatives to predict their interaction with protein targets, no specific molecular docking simulations for this compound have been published. Such studies would be necessary to theoretically identify its potential binding sites and modes of interaction with enzymes like FLT3 or other relevant proteins. In the absence of such studies, any discussion on its binding prediction would be purely speculative.
Quantum Chemical Calculations (e.g., GIAO/DFT) for Structural and Electronic Properties
Quantum chemical calculations are powerful computational tools employed to investigate the geometric, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data. For complex heterocyclic systems like this compound, methods such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations are particularly valuable for elucidating structural conformations and predicting spectroscopic behavior.
Theoretical Framework: DFT and GIAO
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to calculate properties such as molecular geometries, vibrational frequencies, and electronic properties. A popular functional used for such calculations on indazole systems is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. acs.orgnih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.gov This method effectively addresses the gauge-origin problem in magnetic property calculations, leading to reliable predictions of NMR spectra when used in conjunction with DFT. acs.orgnih.gov
Structural and Electronic Properties
Computational studies of this compound would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. Following optimization, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov
For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO may be localized more towards the electron-withdrawing carboxylate group. The precise energies and distributions would be determined by the specific DFT calculation.
Illustrative Data for Frontier Molecular Orbitals of an Indazole Derivative
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group. A region of positive potential would be expected around the N-H proton of the indazole ring.
Predicted NMR Spectra
GIAO/DFT calculations are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of a molecule. acs.orgnih.gov These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds, as they can be compared with experimental NMR data to confirm the proposed structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. acs.orgnih.gov
Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Indazole
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C3 | 135.2 | 134.8 |
| C3a | 121.5 | 121.1 |
| C4 | 118.9 | 118.5 |
| C5 | 122.3 | 122.0 |
| C6 | 120.8 | 120.4 |
| C7 | 128.6 | 128.2 |
| C7a | 140.1 | 139.7 |
Applications in Medicinal Chemistry and Research Tools
Methyl 4-chloro-1H-indazole-6-carboxylate as a Building Block in Complex Molecule Synthesis
In the field of organic and medicinal chemistry, the strategic construction of complex molecules often relies on the use of well-defined, functionalized heterocyclic units known as building blocks. researchgate.netbeilstein-journals.org this compound is an exemplary building block, providing a rigid core structure with multiple reactive sites that can be selectively modified. Its utility stems from the presence of the indazole nitrogen atom, the chloro substituent, and the methyl ester group, each offering a handle for distinct chemical transformations.
The synthesis of novel compounds often involves a stepwise approach where building blocks are sequentially linked and modified. nih.gov For instance, the N-H of the indazole ring can undergo nucleophilic substitution to introduce a variety of substituents. A parallel example is the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, which is achieved by reacting methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, demonstrating a common N-alkylation strategy. nih.gov Similarly, the carboxylate group on the this compound scaffold can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for molecular elaboration. These modifications are crucial for creating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov
The strategic value of such building blocks is their ability to facilitate the efficient creation of diverse and complex molecular architectures, which is a cornerstone of modern drug discovery. researchgate.net The use of pre-functionalized rings like this compound allows chemists to bypass more complex and potentially lower-yielding synthetic routes that would be required to build the heterocyclic core from scratch. researchgate.net
Table 1: Potential Synthetic Modifications of this compound
| Functional Group | Position | Type of Reaction | Potential Outcome |
|---|---|---|---|
| Indazole N-H | N1 | N-Arylation / N-Alkylation | Introduction of diverse substituents for SAR studies. |
| Methyl Ester | C6 | Hydrolysis, Amidation | Conversion to carboxylic acid or amides for new interactions. |
| Chloro Group | C4 | Nucleophilic Aromatic Substitution | Introduction of alternative functional groups. |
Development of Chemical Probes based on the Indazole Scaffold
Chemical probes are specialized small molecules designed to interact with specific biological targets, such as proteins, in a controlled manner. mskcc.org They are indispensable tools in chemical biology for investigating protein function and cellular processes within the native biological environment. mskcc.org The development of effective chemical probes requires a scaffold that can be systematically modified to optimize potency, selectivity, and other properties necessary for biological investigation.
The indazole nucleus, as found in this compound, serves as an excellent template for creating such probes. mdc-berlin.de Its rigid structure provides a defined orientation for appended functional groups to interact with a target's binding site. The diverse biological activities associated with indazole derivatives, particularly as kinase inhibitors, make this scaffold a focal point for developing probes to study enzyme function and signaling pathways. nih.govnih.gov
The process of developing a probe often begins with a "hit" compound identified from screening, which is then chemically "mutated" or optimized. mskcc.org For example, a research effort might use the indazole core and attach different chemical groups to the N1, C4, and C6 positions to create a library of compounds. These compounds would then be tested against a panel of kinases to identify molecules that selectively inhibit a specific target. mdc-berlin.de These selective inhibitors can then be further modified, for instance, by attaching fluorescent tags or biotin (B1667282) labels, transforming them into versatile tools for techniques like microscopy, flow cytometry, or proteomic analyses. mskcc.org
Strategies for Lead Compound Optimization in Drug Discovery
Lead optimization is a critical, iterative phase in drug discovery where an initial "hit" or "lead compound" with promising biological activity is systematically modified to produce a viable drug candidate. danaher.compatsnap.com The goal is to enhance desired properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, while minimizing off-target effects. danaher.comnih.gov The indazole scaffold is frequently at the center of such optimization efforts. researchgate.netnih.gov
Several key strategies are employed to optimize lead compounds built upon the indazole framework:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves making systematic chemical modifications to the lead compound and assessing how these changes affect its biological activity. patsnap.combiosolveit.de For an indazole-based lead, this could involve synthesizing analogs of this compound with different substituents at the chloro and ester positions to determine which chemical features are critical for target interaction. nih.gov
Scaffold Hopping: This strategy involves replacing the central molecular core of a known inhibitor with a different, often isosteric, scaffold to discover novel chemotypes with improved properties. patsnap.com A notable example is the successful transformation of an MCL-1 selective inhibitor with an indole (B1671886) core into a dual MCL-1/BCL-2 inhibitor by "hopping" to an indazole scaffold. rsc.orgnih.gov This approach can lead to new intellectual property and may overcome limitations of the original scaffold. nih.gov
Fragment-Based Lead Discovery (FBLD): In FBLD, small molecular fragments that bind weakly to the target are identified and then grown or linked together to create a more potent lead. An indazole fragment was identified through a high-concentration screen and subsequently optimized into a potent AXL kinase inhibitor, demonstrating the power of this approach for developing indazole-based leads. nih.gov
Structure-Based and Computational Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can predict how modifications to the indazole lead will affect its binding. patsnap.com This rational design approach helps prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources. biosolveit.denih.gov
Table 2: Lead Optimization Strategies for Indazole-Based Compounds
| Strategy | Description | Example Application |
|---|---|---|
| SAR Analysis | Systematically modifying a lead compound to understand the relationship between its structure and biological activity. patsnap.com | Synthesizing various derivatives of an indazole lead to improve potency against a target kinase. nih.gov |
| Scaffold Hopping | Replacing the core scaffold of a known inhibitor with a different one to generate novel compounds with improved properties. patsnap.com | Replacing an indole core with an indazole scaffold to develop dual MCL-1/BCL-2 inhibitors. rsc.orgnih.gov |
| Fragment-Based Discovery | Identifying small molecular fragments that bind to a target and then optimizing them into a potent lead. | Developing potent AXL kinase inhibitors starting from an indazole fragment hit. nih.gov |
| Computational Design | Using computer modeling and simulation to guide the design of more effective compounds. nih.gov | Docking studies to guide the optimization of indazole fragments into potent inhibitors. nih.gov |
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for Indazole Derivatives
The therapeutic versatility of indazole derivatives stems from their ability to interact with a wide array of biological targets. nih.govnih.gov While significant research has focused on their role as kinase inhibitors, the future holds promise for uncovering new targets and, consequently, new therapeutic applications.
Indazole derivatives have been extensively investigated as inhibitors of various kinases, which are pivotal in cell signaling and are often dysregulated in diseases like cancer. nih.gov Key kinase targets include:
Tyrosine Kinases : Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). nih.gov
Serine/Threonine Kinases : Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Pim Kinases. nih.govnih.gov
Other Kinases : Fibroblast Growth Factor Receptor (FGFR), Bcr-Abl, and Mitogen-Activated Protein Kinase 1 (MAPK1) are also significant targets. nih.govmdpi.com
Beyond kinases, the scope of biological targets for indazole-based compounds is expanding. Recent studies have identified other potential targets, suggesting broader therapeutic applications:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Indoleamine-2,3-dioxygenase 1 (IDO1), Carbonic Anhydrases, Phosphodiesterases | Cancer, Inflammatory Disorders |
| Transcription Factors | Hypoxia-Inducible Factor-1 (HIF-1), Transcriptional Enhanced Associate Domain (TEAD) | Cancer |
| Other Proteins | Protein Kinase C-zeta (PKC-ζ), Phosphoinositide-Dependent Kinase-1 (PDK1) | Inflammatory Diseases, Cancer |
The exploration of these and other novel targets will be crucial in unlocking the full therapeutic potential of indazole derivatives related to methyl 4-chloro-1H-indazole-6-carboxylate.
Design and Synthesis of New Analogues with Enhanced Selectivity and Potency
The design and synthesis of novel analogues of existing indazole compounds is a key strategy to improve their therapeutic index by enhancing potency and selectivity while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how chemical modifications of the indazole core influence biological activity. nih.govnih.gov
Key strategies in the design of new indazole analogues include:
Modification of Substituents : Altering the groups at various positions of the indazole ring can significantly impact the compound's interaction with its target. For instance, substitutions at the C3, C5, and N1 positions have been shown to be critical for the activity of certain indazole-based inhibitors. mdpi.com
Molecular Hybridization : This approach involves combining the indazole scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.com
Structure-Based Drug Design : Utilizing the three-dimensional structure of the target protein to guide the design of complementary ligands. This has been successfully applied to develop potent and selective kinase inhibitors. nih.govnih.gov
The synthesis of these new analogues often requires the development of innovative and efficient synthetic methodologies to allow for the creation of diverse chemical libraries for biological screening. mdpi.comnih.gov
| Compound Class | Key Structural Features | Biological Target | Notable Findings |
|---|---|---|---|
| 1H-indazole-3-amine derivatives | Amine group at C3 position | FGFR1, FGFR2 | Fluorine substitution at the 6-position of the indazole ring was found to be favorable for activity. nih.gov |
| 1H-indazole amide derivatives | Amide linkage | ERK1/2 | Optimized compounds showed potent inhibition of ERK1/2 enzyme activity and cancer cell growth. nih.gov |
| 3,5-disubstituted indazole derivatives | Substitutions at both C3 and C5 positions | Various kinases | Aromatic ring substitution at the C-5 position is increasingly important for discovering highly active and selective inhibitors. mdpi.com |
Integration of Advanced Computational Methods in Drug Design
The role of computational chemistry in drug discovery and development has grown significantly, and its application to indazole-based compounds is no exception. researchgate.netbohrium.com Advanced computational methods are being integrated into the drug design process to accelerate the identification and optimization of new therapeutic agents.
Computational techniques that are particularly relevant for the development of indazole derivatives include:
Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and predict affinity. mdpi.comnih.gov
Virtual Screening : Large libraries of chemical compounds can be computationally screened against a biological target to identify potential hits for further experimental testing. benthamdirect.com
Molecular Dynamics (MD) Simulations : These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent molecules. researchgate.net
These computational tools not only rationalize experimental findings but also guide the design of new analogues with improved pharmacokinetic and pharmacodynamic properties. researchgate.net
Potential for Combination Therapies with Indazole-Based Compounds
As many indazole derivatives, particularly kinase inhibitors, target pathways that are central to cell proliferation and survival, there is significant potential for their use in combination with other therapeutic agents. ekjcp.org Combination therapies can offer several advantages, including increased efficacy, reduced likelihood of drug resistance, and the potential for dose reduction of individual agents, thereby minimizing toxicity.
Future research in this area will likely focus on:
Synergistic Interactions : Identifying combinations of indazole-based compounds with other anticancer drugs (such as chemotherapy or other targeted agents) that exhibit synergistic effects.
Overcoming Drug Resistance : Using indazole derivatives to target pathways that contribute to resistance to existing therapies.
Addressing Drug-Drug Interactions : A critical aspect of developing combination therapies is to understand and manage potential drug-drug interactions, which can alter the pharmacokinetic profiles of the combined drugs. ekjcp.org
While the specific application of this compound in combination therapies is yet to be explored, its structural class suggests that such strategies could be a promising avenue for future clinical development, particularly in the context of cancer treatment where combination regimens are standard of care.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for methyl 4-chloro-1H-indazole-6-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as condensation of benzoyl chloride derivatives followed by reductive cyclization. For example, analogous compounds (e.g., fluorinated indole carboxylates) are synthesized via keto ester condensation and cyclization steps . Key intermediates (e.g., 4-hydroxy-1,2-dihydro-2-oxo-quinoline derivatives) are purified via recrystallization and analyzed using HPLC and FTIR to confirm structural integrity . Chlorination steps may employ SOCl₂, as seen in related imidazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methyl groups in similar compounds show singlet peaks at δ ~3.90 ppm, while aromatic protons appear as doublets (δ ~7.45–7.76 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₇ClN₂O₂, MW 210.62) .
- FTIR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Test temperature, catalyst loading, and solvent polarity using fractional factorial designs. For example, flow chemistry setups enable rapid screening of parameters like residence time and reagent stoichiometry .
- Statistical Modeling : Apply response surface methodology (RSM) to identify interactions between variables. A case study on diphenyldiazomethane synthesis achieved 85% yield optimization via DoE .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. For instance, chlorinated indazoles exhibit electrophilic aromatic substitution (EAS) reactivity at the 4-position due to electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Q. How do structural modifications of this compound influence its pharmacological activity?
- Methodological Answer :
- SAR Studies : Replace the methyl ester with amides or hydrazides to assess bioactivity changes. Analogous 6-substituted indazoles show varied potency in kinase inhibition assays .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR or fluorescence polarization) against disease-relevant proteins (e.g., PKA or HSP90) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
